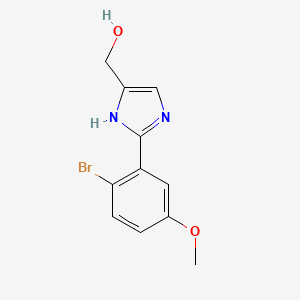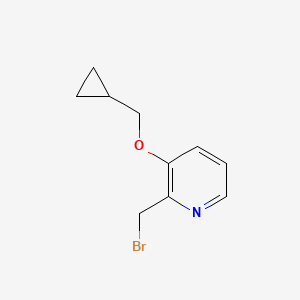
2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H10F3NO. This compound is characterized by the presence of an amino group, two methyl groups, and a trifluoromethyl group attached to a benzaldehyde core. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making this compound of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often involve the use of catalysts such as aluminum chloride and reducing agents like tin(II) chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed:
Oxidation: Formation of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. For instance, it may inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration .
Comparación Con Compuestos Similares
- 2-Amino-3-(trifluoromethyl)benzaldehyde
- 4,5-Dimethyl-3-(trifluoromethyl)benzaldehyde
- 2-Amino-4,5-dimethylbenzaldehyde
Comparison: 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde is unique due to the combined presence of the amino, dimethyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
2-amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H10F3NO/c1-5-3-7(4-15)9(14)8(6(5)2)10(11,12)13/h3-4H,14H2,1-2H3 |
Clave InChI |
KTXLGJFONCVEAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C(F)(F)F)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)






![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)



![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)


